Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
Description
This compound features a benzoate ester core (ethyl 4-substituted benzoate) linked via an acetamido group to a 1,3,4-oxadiazole ring. The oxadiazole is further substituted with a thiophen-2-yl group through a thioether bridge. Its structure combines aromatic, heterocyclic, and sulfur-containing moieties, which are common in bioactive molecules. The thiophene substituent may enhance π-π stacking interactions in biological systems, while the oxadiazole ring contributes to metabolic stability .
Properties
IUPAC Name |
ethyl 4-[[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-2-23-16(22)11-5-7-12(8-6-11)18-14(21)10-26-17-20-19-15(24-17)13-4-3-9-25-13/h3-9H,2,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNWLGAZGBIISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of 1,3,4-Oxadiazole Ring: The synthesis begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.
Thioether Formation: The thiophene ring is introduced through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a thiophene-containing thiol.
Amide Bond Formation: The resulting compound is then coupled with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the ester group is introduced through esterification reactions if not already present in the starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.
Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.
Substitution: Nitration using a mixture of nitric and sulfuric acids.
Hydrolysis: Sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
Biologically, compounds containing the 1,3,4-oxadiazole moiety have shown various activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiophene ring also contributes to these activities, making this compound a candidate for drug development.
Medicine
In medicine, Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate could be explored for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising lead compound.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Heterocycle Core Modifications
Replacing oxadiazole with thiadiazole or other heterocycles alters electronic properties:
- I-6501 (isoxazole-linked): The isoxazole’s oxygen and nitrogen atoms may improve solubility but reduce metabolic stability compared to oxadiazole .
Physical and Chemical Properties
- Solubility : Thiophene’s hydrophobicity may reduce aqueous solubility compared to pyridine or hydroxyl-substituted analogs .
- Crystallinity : X-ray data for thiadiazole analogs () reveal planar structures with intermolecular hydrogen bonds (N–H···N). The target compound’s thiophene may disrupt such packing, affecting crystallinity .
- Stability : Oxadiazole rings generally resist hydrolysis, but electron-withdrawing groups (e.g., bromine in ) could enhance reactivity .
Biological Activity
Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiophenyl group and an oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 356.39 g/mol. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that similar oxadiazole derivatives demonstrated IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells, highlighting their potential as anticancer agents . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of Oxadiazole Derivatives Against A549 Cell Line
| Compound | IC50 (µg/mL) | Mechanism |
|---|---|---|
| 11b | 11.20 | Apoptosis induction |
| 11c | 15.73 | Cell cycle arrest |
| 13b | 59.61 | Apoptosis induction |
| 14b | 27.66 | Cell cycle arrest |
Antimicrobial Activity
Oxadiazole derivatives have also shown promising antimicrobial properties. In agricultural applications, compounds similar to this compound exhibited moderate nematocidal activity and strong antibacterial effects against pathogens like Xanthomonas oryzae with EC50 values significantly lower than traditional pesticides .
Table 2: Antibacterial Activity Against Xanthomonas oryzae
| Compound | EC50 (µg/mL) | Activity Type |
|---|---|---|
| 5m | 36.25 | Antibacterial |
| 5r | 24.14 | Antibacterial |
| 5u | 28.82 | Antibacterial |
| 5v | 19.44 | Antibacterial |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth by binding to their active sites.
- Receptor Interaction : It may modulate receptor-mediated signaling pathways that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Many oxadiazole derivatives induce apoptosis in cancer cells through mitochondrial pathways, leading to programmed cell death.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives that demonstrated significant cytotoxicity against several cancer cell lines including MCF-7 and HeLa cells . The study concluded that the structural modifications in these compounds greatly influenced their biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
